1,3-Dichloro-2-methylpropene
Description
Foundational Role of Chlorinated Alkenes in Organic Chemistry Research
Chlorinated alkenes are a class of organic compounds that have historically played a crucial role in the advancement of organic chemistry. Their unique electronic and steric properties, conferred by the presence of chlorine atoms on a carbon-carbon double bond, lead to distinct reactivity patterns compared to their non-halogenated counterparts. These compounds are pivotal in a variety of transformations, including addition reactions, nucleophilic substitutions, and cross-coupling reactions. byjus.com The electron-withdrawing nature of the chlorine atoms can influence the regioselectivity and stereoselectivity of these reactions, providing chemists with powerful tools for the construction of complex molecular architectures. guidechem.com
The study of chlorinated alkenes has contributed significantly to the understanding of reaction mechanisms, such as electrophilic additions and the formation of vinyl cations. Moreover, their utility as precursors for other functional groups has cemented their importance as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govpharmaffiliates.com The ongoing research into the activation and functionalization of the carbon-chlorine bond continues to expand the synthetic utility of this important class of molecules.
Historical and Current Perspectives on the Study of 1,3-Dichloro-2-methylpropene
The study of this compound is intrinsically linked to the broader exploration of reactions involving isobutylene (B52900) and its derivatives. Early investigations into the chlorination of isobutylene, particularly at low temperatures, provided foundational knowledge about the formation of various chlorinated propenes. orgsyn.orgnih.gov These initial studies were crucial in understanding the fundamental principles of electrophilic addition and substitution reactions on branched alkenes.
In more recent times, research interest in this compound has been driven by its utility as a versatile synthetic intermediate. Organic synthesis procedures have been developed for related compounds, such as 3-chloro-2-(chloromethyl)-1-propene, highlighting the synthetic value of this family of molecules in accessing complex structures like natural products and polymers. nih.gov The presence of two distinct chlorine atoms—one vinylic and one allylic—in this compound offers opportunities for selective functionalization, making it an attractive building block. Current research continues to explore its potential in novel synthetic methodologies and as a precursor for various functionalized molecules. For instance, related monochlorinated methylpropenes are utilized in the synthesis of biologically active compounds, indicating the potential for their dichlorinated analogue in similar applications. orgsyn.org
Chemical and Physical Properties of this compound
This compound is a colorless liquid with a chemical formula of C₄H₆Cl₂. It possesses a molecular weight of approximately 124.99 g/mol . Key physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1,3-dichloro-2-methylprop-1-ene |
| CAS Number | 3375-22-2 |
| Molecular Formula | C₄H₆Cl₂ |
| Molecular Weight | 124.99 g/mol |
| Boiling Point | Not available |
| Density | Not available |
Note: Specific values for boiling point and density are not consistently reported across publicly available databases.
Synthesis and Reactions
The synthesis of this compound can be achieved through various methods, often involving the chlorination of isobutylene or its derivatives. The reaction conditions can be controlled to favor the formation of the desired dichlorinated product.
As a functionalized alkene, this compound can undergo a variety of chemical reactions. The double bond is susceptible to electrophilic addition reactions. The presence of the allylic chlorine atom also allows for nucleophilic substitution reactions, providing a handle to introduce a wide range of functional groups. The vinylic chlorine atom is generally less reactive towards nucleophilic substitution but can participate in transition metal-catalyzed cross-coupling reactions.
Applications in Organic Synthesis
The bifunctional nature of this compound makes it a useful intermediate in organic synthesis. It can serve as a precursor for the synthesis of various cyclic and acyclic compounds. For example, related dichlorinated butenes have been used as precursors for dianions and dipolar synthons, demonstrating the potential of such molecules in the construction of complex carbon skeletons. The ability to selectively react at either the double bond or one of the carbon-chlorine bonds allows for a stepwise functionalization strategy, leading to the synthesis of diverse molecular architectures. While specific, large-scale industrial applications are not widely documented, its utility in research settings for the development of new synthetic methods and the preparation of novel compounds is evident from the study of related structures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3375-22-2 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.99 g/mol |
IUPAC Name |
1,3-dichloro-2-methylprop-1-ene |
InChI |
InChI=1S/C4H6Cl2/c1-4(2-5)3-6/h2H,3H2,1H3 |
InChI Key |
ZWZWQSKCVXIXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCl)CCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors for 1,3 Dichloro 2 Methylpropene
Direct Chlorination Routes to Unsaturated Halogenated Hydrocarbons
The most prevalent industrial method for producing 1,3-dichloro-2-methylpropene and its isomers is the direct gas-phase chlorination of isobutylene (B52900). certifico.comgoogle.com This process is typically conducted at elevated temperatures, often below 100°C, and at approximately atmospheric pressure within a cooled tubular reactor. google.com The reaction is complex, yielding a mixture of chlorinated C4 hydrocarbons. The primary product is often the isomeric methallyl chloride (3-chloro-2-methylprop-1-ene), which serves as a crucial precursor. certifico.comgoogle.comacs.org
The reaction between chlorine and excess isobutylene at low temperatures (e.g., 0°C) can produce methallyl chloride in high yields, around 83%. acs.org To minimize further chlorination of the desired products, a slight excess of isobutylene is generally maintained. google.com The product mixture from this direct chlorination typically contains methallyl chloride, this compound, other dichlorinated isomers, and byproducts like hydrogen chloride (HCl). google.com Subsequent separation and purification steps, such as multi-tower vacuum distillation, are necessary to isolate the desired compounds. google.com
| Reaction | Reactants | Conditions | Primary Products | Yield |
| Gas-Phase Chlorination | Isobutylene, Chlorine | < 100°C, ~1 atm, Tubular Reactor | Methallyl chloride, this compound | 85-87% (Methallyl chloride) |
| Low-Temp Chlorination | Isobutylene, Chlorine | 0°C, Capillary Flow System | Methallyl chloride | ~83% (Methallyl chloride) |
Rearrangement Reactions in the Synthesis of this compound
Rearrangement reactions are fundamental in organic synthesis, allowing for the conversion of a molecule's carbon skeleton into a structural isomer. thermofisher.com While specific, detailed mechanisms for the direct rearrangement to this compound are not extensively documented in readily available literature, the principles of such reactions are well-established in organic chemistry. thermofisher.comwiley-vch.delibretexts.org These reactions, such as the Pinacol or semipinacol rearrangements, typically involve the migration of a substituent, often facilitated by acidic or basic conditions, to form a more stable molecular structure. libretexts.org
In the context of chlorinated hydrocarbons, allylic rearrangements are particularly relevant. These involve the shifting of a double bond and a substituent. It is plausible that under certain thermal or catalytic conditions, isomers formed during the direct chlorination of isobutylene could rearrange to yield this compound. However, specific industrial processes relying solely on this type of rearrangement for the primary synthesis of this compound are not prominently detailed.
Organometallic Approaches in this compound Synthesis
The application of organometallic chemistry in the synthesis of halogenated hydrocarbons offers alternative routes, although they are less common for the bulk production of compounds like this compound. Organometallic reagents can be utilized in various coupling and substitution reactions. For instance, cascade reactions involving carboalumination have been developed to create complex allylic alcohols from simpler starting materials. pitt.edu While not a direct synthesis of the target compound, this demonstrates the potential of organometallic reagents to construct complex carbon skeletons that could be precursors to halogenated alkenes.
Photochemical Synthesis Routes for Halogenated Alkane Intermediates
Photochemical reactions, particularly those involving UV light, provide a method for initiating chemical reactions such as halogenation. orgsyn.orgorgsyn.org Photochlorination proceeds via a free-radical mechanism. While often used for alkanes, the application to alkenes can result in a mixture of addition and substitution products. The formation of halogenated alkane intermediates via photochemical routes is a well-established principle. These intermediates could potentially be converted to the desired unsaturated product, this compound, through subsequent elimination reactions. For example, [1.1.1]propellane can be generated from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, which itself is synthesized from 3-chloro-2-chloromethyl-1-propene, highlighting the use of halogenated intermediates in complex syntheses. orgsyn.org
Precursor Chemistry and Downstream Synthetic Potential of Related Compounds
The primary precursors for the synthesis of this compound are isobutylene and its initial chlorination product, methallyl chloride (3-chloro-2-methylprop-1-ene). certifico.comwikipedia.org Isobutylene is readily available from petroleum refining. Its reaction with chlorine sets the stage for the formation of a variety of chlorinated derivatives. certifico.comacs.org
Reaction Mechanisms and Chemical Reactivity of 1,3 Dichloro 2 Methylpropene
Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond
The electron-rich pi (π) bond of the alkene functional group in 1,3-dichloro-2-methylpropene makes it susceptible to attack by electrophiles. In these electrophilic addition reactions, the π bond acts as a nucleophile, initiating a process that breaks the double bond and forms two new single (sigma) bonds. libretexts.orglibretexts.org The reaction typically proceeds through a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the addition. slideshare.net
Investigation of Halogenation and Hydrohalogenation Pathways
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is a classic example of an electrophilic addition. The reaction is regiospecific, generally following Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, while the halide adds to the more substituted carbon. unizin.org This preference is due to the formation of the more stable carbocation intermediate.
The mechanism involves two primary steps:
The alkene's π bond attacks the electrophilic hydrogen of the HX molecule. This protonation can occur at either C1 or C2 of the propene backbone. Protonation at C1 leads to a more stable tertiary carbocation at C2, which is stabilized by the electron-donating methyl group and hyperconjugation. Protonation at C2 would form a less stable secondary carbocation at C1.
The halide ion (X⁻) then acts as a nucleophile, rapidly attacking the electrophilic carbocation to form the final product. pressbooks.pub
Given the structure of this compound, the major product of hydrohalogenation is 1,3-dichloro-2-halo-2-methylpropane.
Halogenation: The reaction with halogens such as chlorine (Cl₂) or bromine (Br₂) also proceeds via electrophilic addition. This reaction is stereoselective. The mechanism involves the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com
The alkene π bond attacks one atom of the Br₂ molecule, displacing a bromide ion (Br⁻) and forming a three-membered ring called a bridged bromonium ion.
The displaced bromide ion then attacks one of the carbons of the bromonium ion from the side opposite the bridge (backside attack). This nucleophilic attack opens the ring and results in anti-addition, where the two bromine atoms are added to opposite faces of the original double bond. masterorganicchemistry.com
The reaction of this compound with bromine would thus yield (E/Z)-1,2-dibromo-1,3-dichloro-2-methylpropane.
| Reaction | Reagent | Major Product | Mechanism Highlights |
| Hydrohalogenation | HBr | 1,3-Dichloro-2-bromo-2-methylpropane | Follows Markovnikov's rule via a stable tertiary carbocation intermediate. unizin.org |
| Halogenation | Br₂ | (E/Z)-1,2-Dibromo-1,3-dichloro-2-methylpropane | Proceeds through a cyclic bromonium ion, resulting in anti-addition. masterorganicchemistry.com |
Nucleophilic Substitution Reactions at Chlorine-Substituted Carbons
This compound possesses two chemically distinct chlorine atoms: a vinylic chloride attached directly to the double bond and an allylic chloride on the adjacent CH₂ group. Vinylic halides are generally unreactive toward nucleophilic substitution reactions under normal conditions because of the high strength of the sp²-hybridized C-Cl bond and the repulsion between the incoming nucleophile and the π-electron cloud. ksu.edu.sa
Conversely, the allylic chloride is significantly more reactive. The C-Cl bond at the allylic position can be cleaved through both Sₙ1 and Sₙ2 pathways, depending on the reaction conditions. ksu.edu.sa
Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed via an Sₙ1 mechanism. The rate-determining step is the departure of the chloride leaving group to form a resonance-stabilized allylic carbocation. This delocalized cation can then be attacked by the nucleophile at either end, although attack at the primary carbon is generally favored.
Sₙ2 Mechanism: With a strong nucleophile, particularly in a polar aprotic solvent, an Sₙ2 reaction is favored. The nucleophile directly attacks the electrophilic carbon bearing the allylic chlorine, displacing the chloride ion in a single, concerted step. ksu.edu.sa
| Mechanism | Conditions | Nucleophile Example | Product from Allylic Substitution |
| Sₙ1 | Weak nucleophile, polar protic solvent (e.g., H₂O, ROH) | H₂O | 3-Chloro-2-methyl-2-propen-1-ol |
| Sₙ2 | Strong nucleophile, polar aprotic solvent (e.g., acetone) | CN⁻ | 4-Chloro-3-methyl-3-butenenitrile |
Elimination Reactions Leading to Further Unsaturation
Elimination reactions, particularly dehydrohalogenation, compete with nucleophilic substitution at the allylic position. These reactions are favored by the use of strong, sterically hindered bases (such as potassium tert-butoxide) and higher temperatures. masterorganicchemistry.comyoutube.com The most common mechanism is the bimolecular elimination (E2) pathway.
In an E2 reaction, the base abstracts a proton from a carbon adjacent to the leaving group (a β-hydrogen), while the leaving group departs simultaneously, forming a new π bond. libretexts.org For this compound, a strong base can remove a proton from the methyl group, leading to the expulsion of the allylic chloride and the formation of a conjugated diene system. This reaction creates a more extended system of unsaturation.
| Reaction Type | Reagent/Conditions | Product | Mechanistic Feature |
| E2 Elimination | Strong, bulky base (e.g., KOC(CH₃)₃), Heat | 2-Chloro-3-methyl-1,3-butadiene | Concerted removal of a proton and loss of the allylic chloride. libretexts.org |
Radical Reactions and Their Role in this compound Transformations
Radical reactions, typically initiated by ultraviolet (UV) light or radical initiators, provide alternative pathways for the transformation of this compound. These reactions proceed through highly reactive radical intermediates. utdallas.edu A notable example is the anti-Markovnikov addition of HBr across the double bond in the presence of peroxides. libretexts.org However, a more environmentally significant process is the atmospheric oxidation initiated by radicals.
Atmospheric Oxidation by Hydroxyl Radicals: Mechanistic Insights
In the troposphere, the primary degradation pathway for alkenes is initiated by the hydroxyl (OH) radical during the daytime. nih.gov The OH radical adds to the carbon-carbon double bond of this compound, forming a chloro-substituted hydroxyalkyl radical.
The initial OH addition can occur at either C1 or C2:
Addition to C1: Forms a more stable tertiary radical at C2.
Addition to C2: Forms a less stable secondary radical at C1.
The more favorable pathway is the addition to the less substituted carbon (C1) to yield the more stable radical intermediate. youtube.com This carbon-centered radical then reacts rapidly with atmospheric molecular oxygen (O₂) to form a peroxy radical (RO₂). nih.govconicet.gov.ar
Formation of Chlorinated Oxidation Products
The fate of the resulting chlorinated peroxy radical is complex and depends on the atmospheric conditions, particularly the concentration of nitric oxide (NO). In a typical polluted atmosphere, the peroxy radical will react with NO to form a chlorinated alkoxy radical (RO) and nitrogen dioxide (NO₂). copernicus.org
This highly reactive alkoxy radical can then undergo further reactions:
Decomposition: The alkoxy radical can fragment through C-C bond cleavage. This can lead to the formation of smaller, stable chlorinated oxidation products such as chloroacetaldehyde, phosgene, and other chlorinated carbonyl compounds.
Reaction with O₂: The radical can react with O₂ if a hydrogen atom is available on the same carbon, leading to the formation of a carbonyl group and a hydroperoxyl radical (HO₂).
These degradation pathways are significant in determining the atmospheric lifetime of this compound and contribute to the formation of secondary atmospheric pollutants.
| Atmospheric Reaction Step | Reactants | Key Intermediate/Product | Description |
| Initiation | This compound + OH• | Chloro-hydroxyalkyl radical | OH radical adds to the C=C double bond. nih.gov |
| Propagation 1 | Chloro-hydroxyalkyl radical + O₂ | Chloro-hydroxyperoxy radical (RO₂) | Rapid addition of molecular oxygen. conicet.gov.ar |
| Propagation 2 | RO₂ + NO | Chloro-hydroxyalkoxy radical (RO•) + NO₂ | Reaction with nitric oxide forms an alkoxy radical. copernicus.org |
| Termination/Product Formation | RO• | Chlorinated carbonyls (e.g., chloroacetaldehyde), Phosgene | Decomposition of the alkoxy radical yields stable chlorinated products. |
Catalytic Transformations Involving this compound and Related Halogenated Alkenes
Homogeneous Catalysis for Olefin Functionalization
Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers a powerful platform for the selective functionalization of olefins. wikipedia.org These catalysts, often soluble organometallic complexes, can be finely tuned through ligand modification to control reactivity and selectivity, making them suitable for complex chemical transformations. mt.com Key applications in olefin chemistry include hydrogenation, polymerization, and isomerization. wikipedia.orglibretexts.org
The functionalization of halogenated alkenes like this compound via homogeneous catalysis involves leveraging the reactivity of the C=C double bond. Processes such as hydrogenation can convert the alkene to the corresponding alkane, while polymerization can produce polymers with chlorinated side chains. wikipedia.orgyoutube.com Alkene isomerization, which involves shifting the double bond's position, is another potential transformation catalyzed by transition metals. libretexts.org
The mechanisms for these reactions are well-studied. For instance, alkene hydrogenation catalyzed by Wilkinson’s catalyst, (PPh₃)₃RhCl, proceeds through the oxidative addition of hydrogen to the rhodium center, followed by coordination of the alkene. libretexts.org For halogenated alkenes, the electronic properties of the substrate, influenced by the electron-withdrawing chlorine atoms, can affect the rate and outcome of these catalytic cycles.
The presence of two allylic chloride groups in this compound also makes it a potential monomer for stereospecific polymerization. Homogeneous catalysts based on copper, when activated by methylaluminoxane (B55162) (MAO), have been shown to be effective in the polymerization of 1,3-dienes. mdpi.comnih.gov This suggests that similar systems could potentially polymerize this compound to yield functionalized polymers.
| Transformation | Catalyst Type | Substrate Class | General Mechanism | Reference |
|---|---|---|---|---|
| Hydrogenation | Rhodium(I) complexes (e.g., Wilkinson's catalyst) | Alkenes | Oxidative addition of H₂ followed by alkene coordination and insertion. | libretexts.org |
| Isomerization | Transition metal hydrides | Alkenes | Involves η¹-alkyl or η³-allyl intermediates to shift the double bond. | libretexts.org |
| Polymerization | Ziegler-Natta catalysts, Copper complexes | 1,3-Dienes | Coordination of the diene to the metal center followed by insertion. | wikipedia.orgmdpi.com |
| Oxidation (Epoxidation) | Metal complexes | Alkenes | Formation of epoxides from alkenes and an oxygen source. | wikipedia.org |
Iron-Catalyzed C-H Bond Functionalization and Olefinic Reactivity
Iron, as an earth-abundant and low-toxicity metal, has emerged as a versatile catalyst for a variety of organic transformations, including the functionalization of C-H bonds and reactions involving alkenes. researchgate.netmdpi.com Iron-catalyzed reactions provide sustainable alternatives to methods relying on precious metals. nih.gov These reactions often proceed through radical pathways or involve high-valent iron intermediates. researchgate.netnih.gov
In the context of olefinic reactivity, iron catalysts have been successfully employed for transformations such as the alkylation of vinyl arenes. nih.gov For example, iron(III) triflate can catalyze the methylation of styrenes using alkyl peroxides as the alkyl source. nih.gov The proposed mechanism involves the reduction of Fe(III) to Fe(II), which then reacts with the peroxide to generate an alkyl radical. This radical adds to the alkene, and the resulting radical is oxidized by the Fe(III) species to form the product and regenerate the Fe(II) catalyst. nih.gov
While direct iron-catalyzed functionalization of this compound is not widely documented, related chlorinated alkanes have been used as oxidants in iron-catalyzed reactions. This suggests that the carbon-chlorine bonds in such molecules can participate in catalytic cycles. Furthermore, iron catalysts are known to promote the halogenation of C-H bonds, sometimes mimicking the function of halogenase enzymes which use high-valent iron-oxo species to install halogen atoms. researchgate.netnih.gov This dual reactivity—interacting with both C-H bonds and C-halogen bonds—highlights the potential for complex transformations of substrates like this compound.
| Reaction Type | Iron Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Alkyl Heck Reaction | Fe(OTf)₃ | Vinyl arenes, alkyl peroxides | Uses readily available alkyl sources; proceeds via a radical mechanism. | nih.gov |
| C-H Halogenation | Non-heme iron complexes | Alkanes, Halogen source | Mimics halogenase enzymes; can involve iron(IV)-oxo-halide species. | researchgate.net |
| Hydroxyalkylation | Cyclopentadienyliron(II) dicarbonyl complexes | Alkynes/Alkenes, Aldehydes | Functionalization of allylic C-H bonds via a deprotonative pathway. | nih.gov |
| Azidoalkylation | Iron salts | 1,3-Dienes, Hydrocarbons, TMSN₃ | Three-component reaction involving C(sp³)–H bond activation. | rsc.org |
| Denitration/Cyclization | FeCl₂ | Aminopyridines, 2-methyl-nitroolefins | Synthesis of heterocycles via Michael addition and cyclization. | organic-chemistry.org |
Cooperative Catalysis in Complex Organic Reactions
This catalytic paradigm has been successfully applied to the difunctionalization of alkenes. nih.gov For instance, the combination of palladium and copper catalysts enables the arylboration of alkenes, where precise control over selectivity can be achieved by tuning the catalysts and reaction conditions. nih.gov Similarly, cooperative systems involving N-heterocyclic carbenes (NHCs) and copper have been used for the stereodivergent propargylic alkylation of enals. researchgate.net
For a substrate like this compound, cooperative catalysis offers intriguing possibilities. The molecule possesses multiple reactive sites: the C=C double bond and two C-Cl bonds. A cooperative system could be designed where one catalyst activates the alkene for nucleophilic attack, while a second catalyst facilitates the substitution of one or both chlorine atoms. For example, a transition metal could coordinate to the double bond, while a Lewis acid activates a C-Cl bond. This dual activation could enable complex and highly selective transformations that are inaccessible through single-catalyst systems. scienceopen.com The development of cooperative ligands, which actively participate in bond-forming or breaking events, further expands the potential of this field. jiaolei.group
| Catalysis Mode | Description | Example Reaction | Catalyst System | Reference |
|---|---|---|---|---|
| Synergistic Catalysis | Two catalysts activate two different reactants (e.g., nucleophile and electrophile). | Alkene Arylboration | Palladium / Copper | nih.gov |
| Dual Activation | Two catalysts interact with a single substrate. | para-selective C-H Functionalization | Nickel / Aluminum | scienceopen.com |
| Metal/Organo Synergism | A metal catalyst and an organocatalyst work together. | Propargylic Alkylation of Enals | NHC / Copper | researchgate.net |
| Photoredox/Metal Synergism | A photoredox catalyst generates a radical intermediate for a metal-catalyzed cycle. | Alkylboron Cross-Coupling | Iridium / Nickel | ethz.ch |
Transition-Metal-Free Catalytic Approaches in Organochlorine Synthesis
In recent years, there has been a significant push towards developing catalytic methods that avoid the use of transition metals, driven by the goals of reducing cost, toxicity, and environmental impact. acs.org These metal-free approaches often utilize main-group elements, organocatalysts, or radical-based mechanisms to achieve transformations traditionally reliant on metals. nih.gov
The synthesis of organochlorines from alkenes is a fundamental transformation that can often be achieved without transition metals. The classic halogenation of an alkene with Cl₂ or Br₂ proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen across the double bond. masterorganicchemistry.comyoutube.com More modern, metal-free methods have been developed for dihalogenation, such as using a combination of an N-halosuccinimide (e.g., N-chlorosuccinimide) and an alkali metal halide. researchgate.net
Furthermore, transition-metal-free difunctionalization reactions of unactivated alkenes have been reported. nih.gov For instance, the visible-light-induced irradiation of triarylbismuth dichlorides can generate an aryl radical that adds to an alkene, with the resulting radical being trapped by a chlorine source to achieve aryl-chlorination. nih.gov Such methods could potentially be applied to halogenated alkenes, although the electronics of the substrate would play a crucial role. For a molecule like this compound, metal-free catalysis could offer pathways to introduce additional functionality or modify the existing structure, for example, through radical addition to the double bond, while navigating the influence of the two chlorine atoms already present.
| Reaction | Reagents/Catalyst | Substrate | Product Type | Reference |
|---|---|---|---|---|
| Dihalogenation | N-Iodosuccinimide, Lithium Chloride | Alkenes | Vicinal Iodo-chloroalkanes | researchgate.net |
| Aryl-Chlorination | Triarylbismuth dichlorides (photochemical) | Unactivated Alkenes | β-Chloro-arylethanes | nih.gov |
| Azide-Alkyne Cycloaddition | Tetraalkyl ammonium (B1175870) hydroxide (B78521) (catalytic) | Aryl azides, Terminal alkynes | 1,5-Disubstituted 1,2,3-triazoles | nih.gov |
| Mizoroki-Heck-type Reaction | KOtBu-ligand complex | Aryl halides, Alkenes | Substituted Alkenes | acs.org |
| Alkene Reduction | Unmodified E. coli cells (biocatalysis) | Activated Alkenes | Alkanes | nih.gov |
Environmental Transformation and Degradation Pathways of 1,3 Dichloro 2 Methylpropene
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For halogenated alkenes like 1,3-dichloro-2-methylpropene, these processes primarily include hydrolysis, photolysis, and interactions with soil components.
Hydrolysis is a primary abiotic degradation pathway for chlorinated propenes in both water and soil. researchgate.net The process involves the reaction of the compound with water, leading to the substitution of a chlorine atom with a hydroxyl group.
For the model compound 1,3-dichloropropene (B49464), the initial and key step in its degradation is hydrolysis to the corresponding cis- and trans-3-chloroallyl alcohols (3-CAA). nih.govresearchgate.net This reaction can occur both chemically and biologically. nih.gov Studies have shown that the rate of hydrolysis is significantly influenced by environmental factors such as temperature, pH, soil type, and soil moisture content. researchgate.netusda.govwur.nl For instance, the degradation rate of 1,3-D increases with higher temperatures. usda.gov The process is often faster in soil slurries compared to pure water, suggesting that soil minerals and organic matter can catalyze the reaction. researchgate.netwur.nl In clay-containing soils, the degradation rate of 1,3-D can be considerably higher (up to 25% per day at 20°C) than in sandy soils (2–3.5% per day at 15-20°C). wur.nl
The presence of a methyl group on the second carbon in this compound would likely influence its hydrolysis kinetics compared to 1,3-D, potentially through steric and electronic effects, although specific data is not available.
| Condition | Isomer | Degradation Rate / Half-life | Reference |
|---|---|---|---|
| Sandy Soil (15-20°C) | cis/trans Mixture | 2-3.5% per day | wur.nl |
| Clay-Containing Soil (20°C) | cis/trans Mixture | Up to 25% per day | wur.nl |
| Soil Slurry (pH 6.9-7.5) | cis/trans Mixture | Half-life of 20 days (3.4% per day) | wur.nl |
| Enhanced Soil (Repeatedly Treated) | trans-1,3-D | Degraded much more rapidly than the cis- form | nih.gov |
| Arlington Soil (10% moisture, 20°C) | cis/trans Mixture | >60% hydrolyzed within 30 days | researchgate.net |
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. youtube.com For halogenated alkenes that volatilize into the atmosphere, this can be a significant transformation process. rug.nl The process often involves the absorption of light energy, leading to the formation of highly reactive species like free radicals, which then undergo further reactions. youtube.com
Direct data on the photolysis of this compound is unavailable, but studies on 1,3-D indicate that it undergoes phototransformation. The atmospheric half-life of trans-1,3-D is estimated at 30 hours, while the cis-isomer's half-life is around 50 hours. ca.gov The photolysis of 1,3-D in the vapor phase may be slow unless it is adsorbed onto particulate matter, suggesting that surface-catalyzed photoreactions are important. who.int Irradiation of 1,3-D vapor can lead to the formation of products such as 3-chloropropionyl chloride, 3-chloropropionic acid, and phosgene, with an initial step likely being the epoxidation of the double bond. who.int The presence of other substances in water, such as dissolved organic matter and halide ions, can also influence and enhance the rate of photodegradation. nih.gov
The fate of chlorinated propenes in soil is heavily influenced by their interactions with soil constituents, including organic matter and mineral surfaces. These interactions can lead to degradation or sequestration, affecting the compound's mobility and bioavailability. The vast majority of organic carbon in the biosphere is associated with mineral matter, making these interfaces critical zones for chemical transformation. princeton.edu
Research on 1,3-D demonstrates that soil composition is a key factor in its degradation. wur.nl Organic matter can promote the degradation of 1,3-D through direct substitution reactions. researchgate.net Specifically, the trans-isomer has shown a preference over the cis-isomer for reacting with certain organic molecules. researchgate.net The rate of hydrolysis and degradation is also affected by soil moisture and pH. researchgate.net Natural chlorination of organic matter is a known process in soils, and the introduction of anthropogenic chlorinated compounds can interact with these natural cycles. nih.gov While chlorine can react with natural organic matter, leading to oxidation, other halogens like bromine react more rapidly and efficiently via substitution. nih.gov The specific interactions of this compound with soil would similarly depend on its sorption to clay minerals and partitioning into soil organic carbon, which would in turn be influenced by the compound's physicochemical properties and the soil's characteristics.
Biotic Degradation Mechanisms and Microbial Ecophysiology
Microorganisms play a crucial role in the environmental breakdown of many synthetic chemicals, including chlorinated hydrocarbons. This process, known as biodegradation, can lead to the complete mineralization of the contaminant into harmless substances like carbon dioxide and water.
Numerous studies have focused on isolating and characterizing microorganisms that can degrade 1,3-dichloropropene, providing a strong basis for understanding the potential biotic fate of this compound. Soils with a history of repeated fumigant application often exhibit enhanced degradation rates due to the enrichment of adapted microbial populations. nih.govusda.govresearchgate.net
Several genera of bacteria have been identified with the ability to degrade 1,3-D and its primary metabolite, 3-chloroallyl alcohol (3-CAA). researchgate.net One of the most well-characterized organisms is Pseudomonas cichorii 170, a gram-negative bacterium that can utilize 1,3-D as its sole source of carbon and energy. nih.govresearchgate.net Members of the genus Rhodococcus are also frequently cited for their remarkable metabolic versatility and ability to degrade a wide range of recalcitrant compounds, including chlorinated aromatics and alkanes. nih.govjmb.or.krresearchgate.net
| Microorganism | Degradation Capability | Reference |
|---|---|---|
| Pseudomonas cichorii 170 | Utilizes cis- and trans-1,3-D as a sole carbon source; degrades 3-CAA and 3-chloroacrylic acid (3-CAAC). | nih.govresearchgate.netnih.gov |
| Pseudomonas sp. | Completely metabolizes cis- and trans-3-CAA. | usda.gov |
| Rhodococcus rhodochrous NCIMB13064 | Utilizes 1,3-D as a sole carbon source; grows on 3-CAA and 3-CAAC. | usda.gov |
| Rhodococcus sp. | Degrades a wide variety of chlorinated compounds. | nih.govjmb.or.kr |
| Alcaligenes sp. | Able to biodegrade 1,3-D. | researchgate.net |
| Bacillus sp. | Able to biodegrade 1,3-D. | researchgate.net |
The microbial breakdown of chlorinated hydrocarbons involves a series of enzymatic reactions that sequentially break down the parent compound. ontosight.ai The study of Pseudomonas cichorii 170 has provided a detailed model for the catabolic pathway of 1,3-dichloropropene, which is likely analogous for this compound. nih.govresearchgate.netresearchgate.net
The proposed degradation pathway in P. cichorii 170 involves several key steps:
Initial Hydrolysis : The first step is the conversion of 1,3-dichloropropene to 3-chloroallyl alcohol. This reaction is catalyzed by a hydrolytic haloalkane dehalogenase . nih.govnih.gov This enzyme is crucial as it performs the initial dehalogenation, which is often the rate-limiting step in the degradation of halogenated compounds. nih.govwikipedia.org
Oxidation to Aldehyde : The resulting 3-chloroallyl alcohol is then oxidized to 3-chloroallyl aldehyde by an alcohol dehydrogenase . researchgate.netresearchgate.net
Oxidation to Carboxylic Acid : The aldehyde is further oxidized to 3-chloroacrylic acid, a reaction catalyzed by an aldehyde dehydrogenase . researchgate.netresearchgate.net
Final Dehalogenation : The 3-chloroacrylic acid is then dehalogenated by a specific 3-chloroacrylic acid dehalogenase , likely forming malonic acid semialdehyde. nih.govresearchgate.net This intermediate can then enter central metabolic pathways of the bacterium.
P. cichorii 170 produces at least three distinct dehalogenases: a haloalkane dehalogenase for the first step, and two different 3-chloroacrylic acid dehalogenases that are specific for the cis and trans isomers of the substrate. nih.govnih.gov The haloalkane dehalogenase gene (dhaA) found in this Pseudomonas strain was discovered to be identical to one previously identified in a Rhodococcus species, highlighting the potential for horizontal gene transfer of these vital degradation genes among soil bacteria. researchgate.netnih.gov
Enzymatic Activities Involved in the Biodegradation of this compound Analogs
The biodegradation of chlorinated hydrocarbons, including analogs of this compound, is facilitated by a range of microbial enzymes. While specific enzymatic data for this compound is limited, research on structurally similar compounds, such as 1,3-dichloropropene (1,3-D), provides significant insights into the potential enzymatic degradation pathways.
Key enzymes involved in the breakdown of these compounds include haloalkane dehalogenases, monooxygenases, and a series of dehydrogenases.
Haloalkane Dehalogenases: These enzymes play a crucial role in the initial dehalogenation of chlorinated alkanes and alkenes. They catalyze the hydrolytic cleavage of a carbon-halogen bond, converting the halogenated compound into its corresponding alcohol. usgs.govresearchgate.netclu-in.org For instance, the degradation of 1,3-D in some bacteria is initiated by a haloalkane dehalogenase that converts it to 3-chloro-2-propen-1-ol. epa.gov This enzymatic action is a critical first step, as it removes a halogen atom, often rendering the molecule less toxic and more amenable to further degradation.
Monooxygenases and Dioxygenases: These enzymes introduce oxygen atoms into the hydrocarbon molecule, a key step in aerobic degradation pathways. Alkene monooxygenases, for example, can convert chlorinated alkenes into epoxides. cluin.org These epoxides are often unstable and can undergo further spontaneous or enzymatic transformation. Cytochrome P450 monooxygenases are another important class of enzymes that can metabolize a variety of chlorinated volatile organic compounds. epa.govindustrialmaintenanceproducts.net
Dehydrogenases: Following the initial oxidation or dehalogenation, alcohol dehydrogenases and aldehyde dehydrogenases are often involved in the subsequent steps of the degradation pathway. epa.gov For example, in the degradation of 1,3-D, 3-chloro-2-propen-1-ol is oxidized to 3-chloro-2-propenal and then to 3-chloropropenoic acid by the action of these dehydrogenases. epa.gov
The table below summarizes the key enzymes and their roles in the degradation of chlorinated propene analogs.
| Enzyme Class | Specific Enzyme Example | Substrate Analog | Product | Role in Degradation Pathway |
| Hydrolases | Haloalkane dehalogenase | 1,3-Dichloropropene | 3-Chloro-2-propen-1-ol | Initial hydrolytic dehalogenation |
| Oxidoreductases | Alkene monooxygenase | Chlorinated ethenes | Epoxides | Initial oxidation |
| Oxidoreductases | Cytochrome P450 | Chlorinated VOCs | Oxidized metabolites | Metabolism and detoxification |
| Oxidoreductases | Alcohol dehydrogenase | 3-Chloro-2-propen-1-ol | 3-Chloro-2-propenal | Oxidation of alcohol intermediate |
| Oxidoreductases | Aldehyde dehydrogenase | 3-Chloro-2-propenal | 3-Chloropropenoic acid | Oxidation of aldehyde intermediate |
Influence of Environmental Parameters on Microbial Degradation Efficiency
The efficiency of microbial degradation of chlorinated propenes is not solely dependent on the presence of appropriate microorganisms and their enzymatic machinery. Various environmental parameters significantly influence the rate and extent of biodegradation. These factors can directly affect microbial growth and activity, as well as the bioavailability of the contaminant.
Temperature: Temperature plays a critical role in microbial metabolism and, consequently, in the degradation rate of organic compounds. Generally, an increase in temperature, within the optimal range for the degrading microorganisms, leads to a higher rate of degradation. For instance, a study on the degradation of (Z)- and (E)-1,3-dichloropropene isomers in a sandy loam soil demonstrated a significant increase in degradation rates with increasing temperature. nih.gov
pH: The pH of the soil or water can affect both the microbial community structure and the activity of specific enzymes involved in degradation. Most degrading microorganisms have an optimal pH range for growth and enzymatic function. Deviations from this optimal pH can inhibit microbial activity and slow down the degradation process. For some degradation processes, alkaline conditions have been shown to be favorable. mdpi.com
Moisture: Water is essential for microbial life and for the transport of nutrients and contaminants within the soil matrix. Soil moisture content directly impacts microbial activity. In a study on 1,3-dichloropropene degradation, moisture content was a significant factor influencing the degradation rate. nih.gov Both excessively dry and waterlogged conditions can be detrimental to the aerobic microorganisms responsible for degradation.
Organic Amendments: The addition of organic matter to soil can significantly enhance the biodegradation of chlorinated propenes. Organic amendments can serve as a primary energy source for a diverse microbial population, leading to co-metabolism of the chlorinated compound. researchgate.netaiu.edu They can also improve soil structure, water retention, and nutrient availability, creating a more favorable environment for microbial activity. mdpi.com A study on 1,3-dichloropropene found that the addition of composted steer manure significantly accelerated its degradation. nih.gov
The following table summarizes the findings of a study on the degradation of 1,3-dichloropropene under various environmental conditions.
| Parameter | Condition | Half-life of (Z)-1,3-D (days) | Half-life of (E)-1,3-D (days) |
| Temperature | 20°C (Unamended Soil) | 6.3 | 6.3 |
| 20°C (5% Steer Manure) | 1.8 | 1.9 | |
| 40°C (5% Steer Manure) | 0.5 | 0.5 | |
| Organic Amendment | Unamended | 6.3 | 6.3 |
| 5% Steer Manure | 1.8 | 1.9 |
Data sourced from a study on the degradation of 1,3-dichloropropene in sandy loam soil. nih.gov
Environmental Transport and Fate Modeling of Chlorinated Propene Compounds
Understanding the transport and fate of chlorinated propene compounds in the environment is crucial for assessing their potential impact and for developing effective remediation strategies. Environmental models are valuable tools for predicting the movement and persistence of these contaminants in various environmental compartments, including soil, groundwater, and air.
Groundwater Transport Modeling: Chlorinated propenes, like other chlorinated solvents, can contaminate groundwater. Their transport in the subsurface is governed by processes such as advection, dispersion, sorption, and degradation. epa.goviwaponline.com Numerical models are often employed to simulate the movement of these compounds in groundwater. usgs.govepa.goviwaponline.com These models can help predict the extent of a contaminant plume and the potential for it to reach drinking water sources. The U.S. Environmental Protection Agency (EPA) provides various groundwater models, such as MT3D and REMChlor, which can be adapted to simulate the transport of chlorinated solvents. epa.gov Conceptual models for chlorinated solvent contamination often consider their properties as Dense Non-Aqueous Phase Liquids (DNAPLs), which can lead to complex migration pathways in the subsurface. cluin.org
Vapor Intrusion Modeling: Volatile chlorinated compounds, including chlorinated propenes, can migrate from contaminated soil and groundwater into the indoor air of overlying buildings, a process known as vapor intrusion. clu-in.orgvaporpin.com This pathway can pose a significant human health risk. Models like the Johnson and Ettinger (J&E) model are commonly used to estimate the potential for vapor intrusion. vaporpin.comca.gov These models consider factors such as the concentration of the contaminant in the subsurface, soil type, and building characteristics. More advanced two-dimensional and three-dimensional models are also being developed to provide more accurate predictions of vapor intrusion, especially in heterogeneous soil conditions. nih.gov
Multimedia Fate and Transport Modeling: A comprehensive assessment of the environmental fate of chlorinated propenes requires consideration of their transport and transformation across multiple environmental media (air, water, soil, and biota). Multimedia fate and transport models, such as the EPA's Total Risk Integrated Methodology (TRIM), can be used to simulate the distribution of these chemicals in the environment. epa.gov These models account for various transport and transformation processes, including atmospheric dispersion, deposition, runoff, and intermedia transfers. epa.govresearchgate.net The physicochemical properties of the specific chlorinated propene, such as its vapor pressure and Henry's Law constant, are key inputs for these models. epa.gov
The selection of an appropriate model depends on the specific objectives of the assessment, the available data, and the complexity of the site. These models are essential tools for risk assessment, site characterization, and the design of remedial actions for sites contaminated with chlorinated propene compounds.
Advanced Characterization and Computational Research on 1,3 Dichloro 2 Methylpropene
Advanced Spectroscopic Techniques for Mechanistic and Structural Insights
Spectroscopic methods are fundamental in identifying and characterizing chemical compounds and their transformation products. For a molecule like 1,3-dichloro-2-methylpropene, techniques such as vibrational spectroscopy and mass spectrometry are invaluable for gaining mechanistic and structural insights.
Application of Vibrational Spectroscopy (Infrared, Raman) for Reaction Intermediates and Products
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. By analyzing the vibrational modes, it is possible to identify functional groups and track their changes during a chemical reaction, thus offering insights into reaction intermediates and final products.
In the context of this compound, IR and Raman spectroscopy can be used to characterize the parent molecule and its reaction products. For instance, the C=C stretching vibration of the propene backbone, the C-Cl stretching modes, and the various C-H bending and stretching vibrations would all have characteristic frequencies. During a reaction, such as oxidation or nucleophilic substitution, the disappearance of these characteristic bands and the appearance of new ones (e.g., C-O, O-H, or C-N stretching) can be monitored to follow the reaction progress and identify the structures of the products.
A study on the related compound, 1,3-dichloro-2-propanol, demonstrated the power of combining experimental IR and Raman spectroscopy with computational methods to analyze its conformational stability and vibrational spectra. researchgate.netnih.gov This approach allows for a more definitive assignment of the observed vibrational bands. For this compound, similar studies would be crucial in understanding its conformational preferences and the vibrational signatures of its various isomers.
Table 1: Hypothetical Infrared (IR) and Raman Spectroscopy Data for the Analysis of a Reaction of this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Reactant/Product | Spectroscopic Technique |
| C=C Stretch | ~1650 | Reactant | IR, Raman |
| C-Cl Stretch | ~650-800 | Reactant | IR, Raman |
| C-H (sp²) Stretch | ~3050-3150 | Reactant | IR, Raman |
| C-H (sp³) Stretch | ~2850-3000 | Reactant | IR, Raman |
| O-H Stretch (Broad) | ~3200-3600 | Product (e.g., alcohol) | IR |
| C=O Stretch | ~1700-1750 | Product (e.g., ketone) | IR |
Mass Spectrometry for Tracing Transformation Products
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and can be used to identify unknown compounds, to quantify known compounds, and to elucidate the structure and chemical properties of molecules. In the study of this compound, MS is essential for tracing its transformation products in various chemical and environmental systems.
Electron impact mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak, as well as fragment ions resulting from the loss of chlorine atoms or other parts of the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key signature in identifying chlorinated fragments.
Advanced MS techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are particularly useful for separating complex mixtures of transformation products before their detection. For example, in studying the atmospheric degradation of this compound, GC-MS could be used to identify volatile organic products formed from its reaction with hydroxyl radicals.
Theoretical Chemistry and Computational Modeling
Theoretical chemistry and computational modeling have become indispensable tools in modern chemical research. They provide a means to investigate reaction mechanisms, predict chemical properties, and model the environmental fate of compounds like this compound at a level of detail that is often inaccessible through experimental methods alone.
Quantum Chemical Studies (e.g., Density Functional Theory) for Reaction Energetics and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure and reactivity of molecules. nih.gov DFT calculations can provide valuable information about the thermodynamics and kinetics of chemical reactions by determining the energies of reactants, products, intermediates, and transition states.
For this compound, DFT calculations can be employed to investigate various reaction pathways, such as addition, substitution, and oxidation reactions. For example, a study on the OH-initiated atmospheric degradation of the closely related 3-chloro-2-methyl-1-propene utilized DFT to map out the potential energy surface of the reaction, identifying the most favorable reaction channels. researchgate.net Similar calculations for this compound would help in understanding its atmospheric chemistry. These calculations can also elucidate the influence of the two chlorine atoms on the reactivity of the double bond and the adjacent C-H bonds.
Table 2: Illustrative Data from a Hypothetical DFT Study on the Reaction of this compound with a Nucleophile
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (Ea) | 15.2 | Energy barrier for the reaction to occur. |
| Reaction Enthalpy (ΔH) | -25.7 | Heat released or absorbed during the reaction. |
| Gibbs Free Energy (ΔG) | -22.1 | Spontaneity of the reaction. |
Computational Prediction of Regioselectivity and Stereochemistry in this compound Reactions
Regioselectivity, the preference for a reaction to occur at one position over another, is a critical aspect of chemical reactivity. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com Computational models can predict the regioselectivity of reactions by comparing the activation energies of different possible reaction pathways. rsc.org In the case of this compound, an unsymmetrical alkene, addition reactions can lead to different regioisomers. For instance, the addition of a generic reagent HX could result in the addition of H to either the first or second carbon of the double bond.
Computational chemistry can also predict the stereochemistry of a reaction, that is, the three-dimensional arrangement of atoms in the product. For reactions involving the creation of new stereocenters, computational models can help determine which stereoisomer is likely to be favored.
Kinetic Modeling for Atmospheric and Environmental Fate Prediction
Kinetic modeling is used to simulate the fate of chemicals in the environment by considering various transport and transformation processes. up.pt For a volatile organic compound like this compound, its atmospheric fate is of particular interest. Kinetic models can predict its atmospheric lifetime by considering its reaction rates with key atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•).
The rate constants for these reactions can be estimated using computational methods like DFT and transition state theory. researchgate.net These calculated rate constants can then be used as input for larger-scale atmospheric models to predict the concentration and distribution of this compound and its degradation products in the atmosphere. Such models are crucial for assessing the potential environmental impact of this compound. nih.gov
Research Applications and Future Directions in 1,3 Dichloro 2 Methylpropene Chemistry
Role as a Versatile Building Block in Complex Organic Synthesis
The structure of 1,3-Dichloro-2-methylpropene, featuring two reactive chlorine atoms at allylic and vinylic positions, alongside a methyl group on a double bond, suggests its utility as a versatile precursor for the synthesis of more complex molecules. The differential reactivity of the chloro groups can be exploited to introduce various functional groups in a controlled manner, making it a valuable synthon.
While direct evidence of this compound's use in the synthesis of commercial agrochemicals and pharmaceuticals is scarce, the broader class of dichloropropene derivatives has established roles in these industries. For instance, other dichloropropene isomers are known intermediates in the production of certain pesticides. The unique substitution pattern of this compound could lead to the development of novel active ingredients with potentially improved efficacy or different selectivity profiles.
In pharmaceutical research, the introduction of a chlorinated methylpropene moiety can influence a molecule's lipophilicity and metabolic stability, properties crucial for drug design. Although no specific drugs have been publicly reported as being synthesized from this particular precursor, the synthesis of N-nitroaryl-2-amino-1,3-dichloropropane derivatives as potential anti-cancer agents highlights the interest in related chlorinated propane backbones. nih.gov The structural motifs accessible from this compound could be explored for the development of new therapeutic agents across various disease areas.
Table 1: Potential Agro- and Pharmaceutical Scaffolds from this compound
| Potential Scaffold | Synthetic Transformation | Potential Application |
| Substituted propenyl ethers/amines | Nucleophilic substitution of the allylic chlorine | Herbicides, Fungicides, Insecticides |
| Cyclopropyl derivatives | Cyclopropanation of the double bond | Pharmaceuticals (e.g., antiviral, anticancer) |
| Heterocyclic compounds | Cyclization reactions involving both chloro groups | Broad-spectrum bioactivity |
Design and Synthesis of Novel Derivatives with Tuned Reactivity
The chemical functionality of this compound allows for the design and synthesis of a wide array of novel derivatives. The reactivity of the allylic and vinylic chlorine atoms can be selectively addressed under different reaction conditions, enabling a stepwise functionalization. For example, the allylic chlorine is generally more susceptible to nucleophilic substitution than the vinylic chlorine. This difference in reactivity can be harnessed to introduce a diverse range of substituents.
Furthermore, the double bond offers a site for various addition reactions, such as hydrogenation, halogenation, and epoxidation, leading to a second generation of derivatives with altered reactivity and functionality. The methyl group also provides a handle for further transformations, albeit likely requiring more forcing conditions. Research in this area would focus on systematically exploring these transformations to build a library of novel compounds with tuned electronic and steric properties for various applications.
Research on Sustainable Synthetic Routes and Greener Chemical Processes for Halogenated Compounds
The synthesis and application of halogenated compounds are often associated with environmental concerns. Consequently, a significant area of future research for this compound chemistry lies in the development of sustainable synthetic routes and greener chemical processes. This includes exploring the use of less toxic reagents, alternative solvents, and catalytic methods to improve the atom economy and reduce waste generation.
For the synthesis of this compound itself, research could focus on catalytic methods that avoid the use of harsh chlorinating agents. Similarly, for its subsequent transformations, employing catalytic approaches, such as transition-metal-catalyzed cross-coupling reactions, can offer milder and more selective routes to desired products. The principles of green chemistry, such as minimizing derivatization steps and designing for degradation, would be central to this research.
Table 2: Green Chemistry Approaches in Halogenated Compound Synthesis
| Green Chemistry Principle | Application in this compound Chemistry |
| Atom Economy | Catalytic additions to the double bond, minimizing byproducts. |
| Use of Safer Solvents | Exploring reactions in water, ionic liquids, or supercritical fluids. |
| Catalysis | Development of selective catalysts for synthesis and functionalization. |
| Design for Degradation | Incorporating biodegradable moieties into derivatives. |
Insights into Environmental Remediation Strategies for Organochlorine Contaminants
Given that this compound is an organochlorine compound, understanding its environmental fate and developing effective remediation strategies are crucial. Research in this area would involve studying its persistence, mobility, and degradation pathways in soil and water. While specific data for this compound is limited, information on related dichloropropenes suggests that volatilization and biodegradation are potential environmental fate processes. remedypublications.com
Future research could focus on identifying and engineering microorganisms capable of degrading this compound through processes like reductive dechlorination. Bioremediation, which utilizes natural or engineered biological systems to clean up contaminated sites, offers a promising and sustainable approach. google.com Studies on the abiotic degradation of this compound, for instance, through advanced oxidation processes, would also contribute to a comprehensive understanding of its environmental impact and provide a basis for developing effective remediation technologies.
Q & A
Q. What are the recommended synthetic routes for 1,3-dichloro-2-methylpropene, and how do reaction conditions influence isomer purity?
Methodological Answer: this compound (CAS 542-75-6) is synthesized via base-catalyzed dehydrohalogenation of 1,3-dichloro-2-methylpropane or through allylation of methyl-substituted precursors. Key factors include:
- Temperature control (60–80°C) to minimize side reactions like polymerization .
- Solvent selection (e.g., dichloromethane) to stabilize intermediates and enhance yield .
- Isomer separation using fractional distillation or preparative GC to isolate cis- and trans-isomers, which exhibit distinct reactivity .
Q. How can researchers accurately determine physicochemical properties such as vapor pressure and solubility for this compound?
Methodological Answer:
- Vapor pressure: Use static headspace GC-MS with temperature-controlled equilibration cells (e.g., 25–40°C) to measure volatility .
- Aqueous solubility: Employ shake-flask methods with HPLC-UV detection, accounting for hydrolysis under neutral/basic conditions .
- LogP (octanol-water): Apply reverse-phase HPLC retention time correlation or computational QSPR models .
Q. What analytical techniques are optimal for detecting this compound in environmental matrices?
Methodological Answer:
- Water/soil: Solid-phase microextraction (SPME) with on-fiber derivatization followed by GC-MS achieves detection limits of 0.1 µg/L .
- Air: Passive samplers (e.g., Tenax tubes) paired with thermal desorption-GC-FID quantify airborne concentrations (sensitivity: 0.5 ppb) .
- Validation: Cross-check with EPA Method 502.1 for volatile halogenated organics .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods with >100 ft/min airflow to mitigate inhalation risks .
- Personal protective equipment (PPE): Nitrile gloves and chemical-resistant aprons; avoid latex due to permeation .
- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How does this compound degrade in aerobic vs. anaerobic environments, and what metabolites pose secondary risks?
Methodological Answer:
- Aerobic degradation: Conduct soil microcosm studies with GC-MS to track intermediates like 3-chloro-2-methylpropionic acid (half-life: 7–14 days) .
- Anaerobic pathways: Use sulfate-reducing bacterial consortia to identify reductive dechlorination products (e.g., 2-methylpropene) .
- Toxicity screening: Vibrio fischeri bioluminescence assays reveal metabolite ecotoxicity .
Q. How do cis- and trans-isomers of this compound differ in reactivity during nucleophilic substitution reactions?
Methodological Answer:
Q. What mechanisms underlie the hepatotoxicity of this compound, and how can in vitro models optimize risk assessment?
Methodological Answer:
Q. How can researchers resolve discrepancies in reported Henry’s Law constants for this compound?
Methodological Answer:
Q. What strategies improve the selectivity of this compound in multicomponent reaction systems?
Methodological Answer:
- Catalytic tuning: Employ Pd/Cu bimetallic catalysts to suppress allylic chloride elimination .
- Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in cross-coupling reactions .
Q. How do regulatory thresholds for this compound align with emerging ecotoxicological data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
